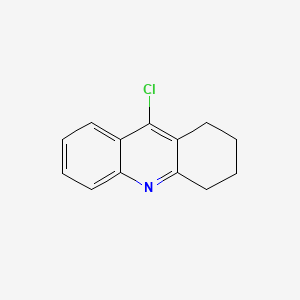

9-Chloro-1,2,3,4-tetrahydroacridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1235. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

9-chloro-1,2,3,4-tetrahydroacridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYPJWKLHPNECFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40202248 | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-30-5 | |

| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5396-30-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1235 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acridine, 1,2,3,4-tetrahydro-9-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40202248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-CHLORO-1,2,3,4-TETRAHYDROACRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9-Chloro-1,2,3,4-tetrahydroacridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59YJK4BWG6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of 9-Chloro-1,2,3,4-tetrahydroacridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 9-Chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA), a potent cholinesterase inhibitor with a multi-target profile. This document details its primary and secondary pharmacological effects, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Cholinesterase Inhibition

The principal mechanism of action of this compound is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, 9-Cl-THA increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This is a key therapeutic strategy in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibition

The inhibitory potency of 9-Cl-THA and its parent compound, Tacrine (THA), against AChE and BChE has been quantified in various studies. The following table summarizes key inhibitory constants (IC50 and Ki values).

| Compound | Target Enzyme | IC50 | Ki | Selectivity (BChE/AChE) | Reference |

| N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine (a 9-Cl-THA derivative) | Acetylcholinesterase (AChE) | 5.6 nM (± 1.9) | 1.8 nM | 0.02 | |

| Butyrylcholinesterase (BChE) | 321 nM (± 114) | 36.3 nM | |||

| Tacrine (THA) | Acetylcholinesterase (AChE) | 184.1 nM (158.1, 210.0) | - | 27.5 | |

| Butyrylcholinesterase (BChE) | 6.7 nM (5.7, 7.6) | - |

Secondary Pharmacological Effects

Beyond its primary role as a cholinesterase inhibitor, 9-Cl-THA exhibits a range of secondary pharmacological effects that may contribute to its overall therapeutic profile. These include interactions with various ion channels and receptors.

Modulation of Ion Channels

Voltage-Gated Potassium (K+) Channels: 9-Amino-1,2,3,4-tetrahydroacridine (THA), the parent compound of 9-Cl-THA, has been shown to be a potent blocker of cardiac potassium channels.[1] This action can prolong the action potential duration.[1] Electrophysiological studies have demonstrated that THA reduces both inwardly rectifying and time-dependent outward K+ currents.[1]

Voltage-Gated Calcium (Ca2+) Channels: THA has been observed to reduce the slow inward Ca2+ current in voltage-clamp experiments on myocardial myocytes.[1] This suggests a potential calcium channel blocking activity, which could influence neurotransmitter release and neuronal excitability.

Interaction with Neurotransmitter Receptors

Muscarinic Receptors: While the primary cholinergic effect of 9-Cl-THA is through enzyme inhibition, its parent compound THA has been shown to interact with muscarinic acetylcholine receptors, albeit with lower affinity than for cholinesterases. The exact nature of this interaction (agonist or antagonist) may be complex and concentration-dependent.

NMDA Receptors: There is evidence to suggest that THA and its derivatives can act as N-methyl-D-aspartate (NMDA) receptor antagonists. This action could contribute to neuroprotective effects by preventing excitotoxicity, a process implicated in neurodegenerative diseases.

Signaling Pathways

The multifaceted mechanism of action of 9-Cl-THA involves the modulation of several key signaling pathways.

Cholinergic Signaling Pathway

The primary effect of 9-Cl-THA is the potentiation of cholinergic signaling.

Ion Channel Modulation Pathway

9-Cl-THA can directly influence neuronal excitability by modulating various ion channels.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of 9-Cl-THA.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.

Protocol:

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate buffer (pH 8.0).

-

Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Prepare a solution of acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as the substrate.

-

Prepare serial dilutions of 9-Cl-THA in a suitable solvent (e.g., DMSO) and then in buffer.

-

-

Assay Procedure (96-well plate format):

-

To each well, add phosphate buffer, the 9-Cl-THA solution (or vehicle for control), and the respective cholinesterase enzyme solution (AChE or BChE).

-

Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate solution to all wells.

-

Immediately begin measuring the change in absorbance at 412 nm over time using a microplate reader. The yellow product, 5-thio-2-nitrobenzoate, is formed from the reaction of thiocholine (product of substrate hydrolysis) with DTNB.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration of 9-Cl-THA from the linear portion of the absorbance versus time plot.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Radioligand Binding Assay for Muscarinic Receptors

This assay is used to determine the binding affinity (Ki) of 9-Cl-THA for different muscarinic receptor subtypes.

Protocol:

-

Membrane Preparation:

-

Prepare cell membranes from a cell line or tissue known to express the muscarinic receptor subtype of interest.

-

-

Binding Assay:

-

In a multi-well plate, incubate the prepared membranes with a known concentration of a radiolabeled ligand (e.g., [3H]N-methylscopolamine, a non-selective muscarinic antagonist) and varying concentrations of the unlabeled test compound (9-Cl-THA).

-

Incubate at a specific temperature for a duration sufficient to reach binding equilibrium.

-

-

Separation and Quantification:

-

Rapidly separate the membrane-bound radioligand from the free radioligand, typically by vacuum filtration through a glass fiber filter.

-

Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantify the amount of radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Determine the concentration of 9-Cl-THA that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Patch-Clamp Electrophysiology for Ion Channel Modulation

This technique allows for the direct measurement of ion channel activity and the effects of compounds like 9-Cl-THA on ion currents.

Protocol:

-

Cell Preparation:

-

Isolate and culture cells that endogenously express the ion channel of interest or use a cell line transfected to express a specific channel subtype.

-

-

Patch-Clamp Recording:

-

A glass micropipette with a very fine tip is brought into contact with the cell membrane.

-

A high-resistance "giga-seal" is formed between the pipette tip and the membrane, electrically isolating a small patch of the membrane.

-

Different configurations can be achieved:

-

Whole-cell: The membrane patch is ruptured, allowing electrical access to the entire cell. This is used to record the sum of currents from all channels on the cell surface.

-

Inside-out/Outside-out: A small patch of the membrane is excised, allowing for the study of single-channel currents with precise control of the intracellular or extracellular environment, respectively.

-

-

A voltage-clamp amplifier is used to control the membrane potential and measure the resulting ion currents.

-

-

Drug Application and Data Analysis:

-

After recording baseline channel activity, 9-Cl-THA is applied to the cell or the excised patch.

-

Changes in the current amplitude, voltage-dependence of activation and inactivation, and channel kinetics are recorded and analyzed to determine the effect of the compound.

-

Conclusion

This compound is a multi-target compound with a primary mechanism of action centered on the potent inhibition of both acetylcholinesterase and butyrylcholinesterase. Its secondary pharmacological activities, including the modulation of voltage-gated potassium and calcium channels, as well as potential interactions with muscarinic and NMDA receptors, suggest a complex and potentially beneficial profile for the treatment of neurodegenerative disorders. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this and similar compounds in the drug discovery and development pipeline.

References

9-Chloro-1,2,3,4-tetrahydroacridine: A Cholinesterase Inhibitor for Neurodegenerative Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

9-Chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) is a synthetic heterocyclic compound and a derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. This document provides a comprehensive technical overview of 9-Cl-THA as a cholinesterase inhibitor, summarizing its mechanism of action, synthesis, in vitro and in vivo studies, and structure-activity relationships. Detailed experimental protocols for key assays are provided, and quantitative data are presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz are included to illustrate key concepts and workflows.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function, memory, and daily living activities. A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh) in the brain, primarily due to the degradation of ACh by the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Cholinesterase inhibitors (ChEIs) are a class of drugs that block the activity of these enzymes, thereby increasing the levels of ACh in the synaptic cleft and enhancing cholinergic neurotransmission.

Tacrine, a potent, reversible inhibitor of both AChE and BChE, was the first ChEI approved for AD treatment.[1] However, its clinical use has been limited by adverse effects, including hepatotoxicity. This has driven the development of numerous tacrine analogs with improved efficacy and safety profiles. This compound (9-Cl-THA) is one such analog, where the amino group at the 9-position of tacrine is replaced by a chlorine atom. This modification is of significant interest to researchers for its potential to alter the compound's inhibitory potency, selectivity, and pharmacokinetic properties.

Mechanism of Cholinesterase Inhibition

9-Cl-THA, like its parent compound tacrine, is believed to function as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The primary mechanism involves the binding of the inhibitor to the active site of the cholinesterase enzymes, thereby preventing the hydrolysis of acetylcholine.

The inhibition of cholinesterases by tacrine and its analogs is complex and can exhibit different kinetic profiles, including competitive, non-competitive, and mixed inhibition, depending on the specific derivative and the substrate used.[2] The flat, aromatic acridine ring of the inhibitor is thought to interact with the peripheral anionic site (PAS) of the enzyme, while other parts of the molecule can interact with the catalytic active site (CAS).

dot

Caption: Mechanism of cholinesterase inhibition by 9-Cl-THA.

Synthesis of this compound

A plausible synthetic pathway involves the reaction of N-phenylanthranilic acid with phosphorus oxychloride to form 9-chloroacridine.[3] Subsequent reduction of the acridine ring system would yield this compound.

Caption: Key structural determinants of activity.

Experimental Protocols

Cholinesterase Activity Assay (Ellman's Method)

This spectrophotometric method is widely used to measure cholinesterase activity and the inhibitory effects of compounds.

Principle: Acetylthiocholine (ATCh) is hydrolyzed by cholinesterase to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Materials:

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Cholinesterase enzyme (AChE or BChE)

-

Test compound (9-Cl-THA) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compound.

-

In a 96-well plate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

Test compound solution or solvent control

-

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the cholinesterase enzyme solution.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition and calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength (typically 570 nm).

Materials:

-

Human cell line (e.g., SH-SY5Y neuroblastoma cells)

-

Cell culture medium and supplements

-

Test compound (9-Cl-THA)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, remove the treatment medium and add fresh medium containing MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solubilized formazan at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for cytotoxicity.

Conclusion

This compound represents an important molecule in the ongoing research and development of novel cholinesterase inhibitors for the treatment of neurodegenerative diseases like Alzheimer's. Its structural similarity to tacrine provides a strong foundation for its mechanism of action, while the 9-chloro substitution offers a key point of differentiation that may lead to an improved pharmacological profile. Further in-depth studies are required to fully characterize its inhibitory potency, selectivity, in vivo efficacy, and safety profile. The experimental protocols and comparative data presented in this guide are intended to support researchers in these endeavors.

References

- 1. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. cdn.stemcell.com [cdn.stemcell.com]

The Neuroprotective Landscape of 9-chloro-1,2,3,4-tetrahydroacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-chloro-1,2,3,4-tetrahydroacridine (9-Cl-THA) is a synthetic derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. While the primary mechanism of action of tacrine and its analogs is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), emerging evidence suggests a broader spectrum of neuroprotective effects. This technical guide provides an in-depth analysis of the multifaceted neuroprotective properties of 9-Cl-THA and its parent compound, tacrine. It delves into the core mechanisms, presents available quantitative data, details key experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of tetrahydroacridine derivatives in neurodegenerative diseases.

Core Neuroprotective Mechanism: Cholinesterase Inhibition

The hallmark of 9-Cl-THA and related tetrahydroacridines is their potent inhibition of AChE and BChE, enzymes responsible for the degradation of the neurotransmitter acetylcholine. By inhibiting these enzymes, 9-Cl-THA increases the synaptic levels of acetylcholine, thereby enhancing cholinergic neurotransmission, which is significantly impaired in Alzheimer's disease.

Quantitative Data: Cholinesterase Inhibition

| Compound | Target Enzyme | IC50 (nM) | Reference |

| 9-amino-6-chloro-1,2,3,4-tetrahydroacridine | AChE | 41 | |

| 9-amino-6-chloro-1,2,3,4-tetrahydroacridine | BChE | Close to Tacrine's | |

| Tacrine (for comparison) | AChE | 94.69 ± 4.88 | [1] |

| Tacrine (for comparison) | BChE | 6.7 | |

| Donepezil (for comparison) | AChE | 6.7 - 7230 | [1] |

| Donepezil (for comparison) | BChE | 1746 | |

| Rivastigmine (for comparison) | AChE | 30,850 ± 8,800 | [2] |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for measuring AChE activity is the spectrophotometric method developed by Ellman.[1][2]

Principle: This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

0.1 M Phosphate Buffer (pH 8.0)

-

10 mM DTNB solution

-

14 mM Acetylthiocholine iodide (ATCI) solution

-

Acetylcholinesterase (AChE) solution (e.g., from Electrophorus electricus)

-

Test compound (9-Cl-THA) dissolved in an appropriate solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare fresh solutions of DTNB and ATCI. Dilute the AChE enzyme to the desired concentration in phosphate buffer.

-

Plate Setup:

-

Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.

-

Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent.

-

Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of 9-Cl-THA solution at various concentrations.

-

-

Pre-incubation: Add the buffer, AChE, DTNB, and test compound/solvent to the wells. Mix and incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C).[1]

-

Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode.[3]

-

Data Analysis: Calculate the rate of the reaction (change in absorbance per minute). The percent inhibition is calculated as: (1 - (Rate of Test Sample / Rate of Control)) * 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Beyond Cholinesterase Inhibition: Multi-target Neuroprotective Effects

The neuroprotective profile of tetrahydroacridines extends beyond their impact on cholinergic signaling. They interact with several other key targets implicated in the pathophysiology of neurodegenerative diseases.

Modulation of Glutamatergic Neurotransmission

Excessive activation of N-methyl-D-aspartate (NMDA) receptors by the excitatory neurotransmitter glutamate leads to excitotoxicity, a major contributor to neuronal cell death in various neurological disorders. Tacrine and its derivatives have been shown to act as non-competitive antagonists of NMDA receptors, thereby mitigating glutamate-induced neuronal damage.[4][5]

This protocol describes the use of primary cortical neuron cultures to evaluate the neuroprotective effects of 9-Cl-THA against glutamate-induced cell death.[6]

Materials:

-

Primary cortical neurons cultured on poly-D-lysine-coated plates

-

Neurobasal medium with B27 supplement

-

Glutamate solution

-

9-Cl-THA solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

-

Cell Culture: Isolate and culture primary cortical neurons from embryonic rodents.[6]

-

Treatment: Pre-treat the mature neuronal cultures with varying concentrations of 9-Cl-THA for 1-2 hours.

-

Induction of Excitotoxicity: Expose the neurons to a toxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 24 hours).[6]

-

Assessment of Cell Viability:

-

MTT Assay: Add MTT solution to the wells and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

LDH Assay: Collect the cell culture supernatant. Measure the activity of LDH released from damaged cells using a commercially available kit.[7]

-

-

Data Analysis: Calculate the percentage of neuroprotection relative to the glutamate-treated control.

Blockade of Voltage-Gated Potassium Channels

Tacrine has been demonstrated to inhibit slow outward voltage-gated potassium (K+) currents.[8] This action can prolong the duration of action potentials, potentially enhancing neurotransmitter release and neuronal excitability, which may contribute to its cognitive-enhancing effects.

The patch-clamp technique is the gold standard for studying the activity of ion channels.[9]

Principle: This technique allows for the measurement of ionic currents flowing through individual ion channels or the whole cell membrane.

Materials:

-

Cultured neuronal cells expressing the potassium channels of interest

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipette fabrication

-

Internal (pipette) and external (bath) solutions with appropriate ionic compositions

-

9-Cl-THA solution

Procedure:

-

Cell Preparation: Prepare a culture dish with adherent neuronal cells.

-

Pipette Fabrication: Pull a glass capillary to form a micropipette with a tip diameter of ~1 µm.

-

Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane to form a high-resistance "giga-seal".

-

Recording Configuration: Establish a whole-cell or single-channel recording configuration.

-

Data Acquisition: Apply voltage steps to the cell membrane to elicit potassium currents. Record the currents in the absence and presence of various concentrations of 9-Cl-THA.

-

Data Analysis: Analyze the recorded currents to determine the effect of 9-Cl-THA on channel properties such as current amplitude, activation, and inactivation kinetics.

Intracellular Signaling Pathways in Neuroprotection

The neuroprotective effects of 9-Cl-THA are mediated by its influence on complex intracellular signaling cascades that regulate neuronal survival, apoptosis, and the response to oxidative stress.

Anti-Apoptotic Mechanisms

Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative diseases. By modulating key components of the apoptotic cascade, 9-Cl-THA may exert its neuroprotective effects.

Attenuation of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is a key contributor to neuronal damage. While direct evidence for 9-Cl-THA's antioxidant properties is limited, related tacrine analogs have shown the ability to scavenge free radicals. This suggests a potential mechanism for reducing oxidative stress-induced neurotoxicity.

Conclusion and Future Directions

This compound is a promising neuroprotective agent with a multi-target profile. Its primary mechanism of cholinesterase inhibition is well-established, and evidence for its modulation of glutamatergic and potassium channel activities provides further rationale for its therapeutic potential. Future research should focus on elucidating the specific quantitative effects of 9-Cl-THA on these secondary targets and exploring its impact on intracellular signaling pathways related to apoptosis and oxidative stress. A deeper understanding of these mechanisms will be crucial for the rational design of next-generation tetrahydroacridine derivatives with enhanced efficacy and improved safety profiles for the treatment of neurodegenerative diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. biorxiv.org [biorxiv.org]

- 5. New tacrine derivatives inhibit AChE and NMDA receptor subtypes | BioWorld [bioworld.com]

- 6. benchchem.com [benchchem.com]

- 7. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. huguenardlab.stanford.edu [huguenardlab.stanford.edu]

The Structure-Activity Relationship of 9-Chloro-1,2,3,4-Tetrahydroacridine Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tacrine (9-amino-1,2,3,4-tetrahydroacridine) was the first cholinesterase inhibitor approved by the U.S. Food and Drug Administration for the symptomatic treatment of Alzheimer's disease (AD).[1] Its therapeutic potential is, however, limited by its hepatotoxicity and short half-life.[1][2] This has spurred extensive research into the development of analogues with improved efficacy and safety profiles. The 9-chloro-1,2,3,4-tetrahydroacridine scaffold serves as a crucial intermediate in the synthesis of these new derivatives.[3][4] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound analogues, focusing on their primary role as cholinesterase inhibitors. We will delve into quantitative data, experimental protocols, and key structural modifications that influence their biological activity.

Core Scaffold and Mechanism of Action

The primary mechanism of action for tacrine and its analogues is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[1] According to the cholinergic hypothesis, a deficit in acetylcholine is a key feature of Alzheimer's disease. By inhibiting these cholinesterases, these compounds increase the levels of acetylcholine in the brain, aiming to alleviate the cognitive symptoms of AD.[5]

The core structure of this compound is depicted below. The numbering of the heterocyclic system is crucial for understanding the positional effects of various substituents on its biological activity.

Caption: Core chemical structure of this compound.

The interaction of these inhibitors with AChE is complex, often involving binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. Molecular docking studies have shown that the tacrine scaffold can form π-π stacking and cationic interactions with key amino acid residues like Trp86 and Tyr337 in the active site of AChE.[6][7]

Caption: Cholinergic synapse and the inhibitory action of tacrine analogues.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound analogues is highly dependent on the nature and position of substituents on the acridine core and at the 9-position.

Substitutions at the 9-Position

The 9-chloro group is typically substituted with various amines to generate the final active compounds. The nature of the substituent at this position plays a critical role in the inhibitory potency.

-

Alkylamino Chains: The length and nature of the alkylamino chain at the 9-position significantly influence activity. For instance, in a series of tacrine-1,2,3-triazole derivatives, an alkane chain with three carbons linking the piperazine and triazole motifs was found to be the most active.[8] Both increasing and shortening this linker length led to a decrease in inhibitory effects on both AChE and BChE.[8]

-

Hybrid Molecules: Creating hybrid molecules by linking the 9-amino-1,2,3,4-tetrahydroacridine scaffold to other pharmacophores has been a successful strategy. A tacrine-donepezil hybrid, N-(1-benzylpiperidin-4-yl)-6-chloro-1,2,3,4-tetrahydroacridin-9-amine, exhibited potent nanomolar inhibition of both AChE and BChE. Molecular modeling suggested that this hybrid molecule occupies both the catalytic and peripheral anionic sites of AChE.

-

Triazole Linkers: The introduction of a 1,2,3-triazole linker via a Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction has yielded potent dual inhibitors of cholinesterases and α-glucosidase.[4][9]

Substitutions on the Acridine Ring

Modifications on the aromatic rings of the tetrahydroacridine nucleus also modulate the inhibitory activity.

-

Positions 6 and 7: Quantitative structure-activity relationship (QSAR) studies have revealed that substituents at positions 6 and 7 have a significant impact.[10][11] There is a detrimental steric effect associated with substituents at position 7, while electron-attracting groups at positions 6 and 7 are favorable for activity.[10] For example, the introduction of a bromine atom at the R1 position (likely corresponding to positions 6 or 7) in combination with aryl substitutions at C4 showed a good correlation with inhibitory effects.[4]

-

Other Positions: The presence of a bromine or nitro group at the R3 or R4 positions in dimerized 1,2,3,4-tetrahydroacridine derivatives showed good interactions and better inhibition.[4]

Caption: Key structure-activity relationships for cholinesterase inhibition.

Quantitative Data on Cholinesterase Inhibition

The following tables summarize the in vitro inhibitory activities of selected this compound analogues against AChE and BChE. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: AChE and BChE Inhibitory Activities of Tacrine-1,2,3-triazole Hybrids

| Compound | R¹ | R² | R³ | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) |

| 7g | Br | H | - | 121.02 | >1000 |

| 7h | H | Br | - | 250.14 | 130.45 |

| 7i | Br | Br | - | 150.33 | 130.21 |

| 7j | NO₂ | H | - | 120.67 | >1000 |

| 10e | - | - | Br | 180.51 | 124.94 |

| 10h | - | - | NO₂ | 128.12 | 150.26 |

| Data sourced from a study on tacrine-1,2,3-triazole hybrids.[4] |

Table 2: AChE Inhibitory Activities of Tacrine-2-carboxylic Ester Analogues

| Compound | R | AChE IC₅₀ (nM) |

| 3c | 2-Cl | 46.8 |

| 3f | 4-Cl | 45.9 |

| 3m | 3-NO₂ | 13.6 |

| Tacrine | - | - |

| Data from a study on tacrine derivatives synthesized from cyclic ketones.[6][7] |

Experimental Protocols

General Synthesis of 9-Alkylamino-1,2,3,4-tetrahydroacridine Derivatives

The synthesis of 9-amino-substituted tetrahydroacridines generally involves the nucleophilic substitution of the chlorine atom in this compound with a suitable amine.

Materials:

-

This compound

-

Appropriate alkylamine

-

Solvent (e.g., Dimethylformamide - DMF)

-

Base (e.g., Triethylamine)

-

Microwave reactor (optional)

Procedure:

-

Dissolve this compound in a suitable solvent like DMF in a microwave-safe vessel.[3]

-

Add the desired alkylamine and a base such as triethylamine to the reaction mixture.[3]

-

Heat the mixture in a microwave reactor (e.g., at 120°C for 30 minutes with a potency of 150 W) or using conventional heating until the reaction is complete (monitored by Thin Layer Chromatography - TLC).[3]

-

After cooling, perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.[3]

-

Dry the organic layer, evaporate the solvent, and purify the crude product, typically by column chromatography or recrystallization.

Caption: General workflow for the synthesis of target analogues.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is a widely used spectrophotometric method to determine AChE and BChE inhibitory activity.

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine (ASCh) or butyrylthiocholine (BSCh).

Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel or human recombinant source.

-

Butyrylcholinesterase (BChE) from equine or human serum.

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate.

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate buffer (e.g., pH 8.0).

-

Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

96-well microplate reader.

Procedure:

-

Prepare solutions of the enzyme, substrate, DTNB, and test compounds in the phosphate buffer.

-

In a 96-well plate, add the buffer, DTNB solution, and the test compound solution at various concentrations.

-

Add the enzyme solution to each well and incubate for a specific period (e.g., 15-45 minutes) at a controlled temperature (e.g., 37°C).[6]

-

Initiate the reaction by adding the substrate solution (ATCI or BTCI).

-

Immediately measure the absorbance at a specific wavelength (typically 412 nm) at regular intervals using a microplate reader.

-

The rate of the reaction is determined from the change in absorbance over time.

-

A control reaction without the inhibitor is also run to determine the 100% enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Perspectives

The this compound scaffold remains a highly valuable platform for the design of novel cholinesterase inhibitors for the potential treatment of Alzheimer's disease. Structure-activity relationship studies have provided crucial insights into the structural requirements for potent enzyme inhibition. Key findings highlight the importance of the substituent at the 9-position, where the introduction of specific linkers and hybridization with other pharmacologically active fragments can significantly enhance potency and selectivity. Furthermore, substitutions on the acridine ring, particularly at positions 6 and 7, with electron-withdrawing groups can be beneficial, while bulky groups at position 7 are generally detrimental.

Future research in this area will likely focus on the development of multi-target-directed ligands, where the tetrahydroacridine core is combined with moieties that can address other pathological aspects of Alzheimer's disease, such as amyloid-beta aggregation, tau hyperphosphorylation, and oxidative stress. The synthesis of compounds with improved pharmacokinetic properties and reduced toxicity remains a primary goal. The detailed understanding of the SAR outlined in this guide will continue to inform the rational design of the next generation of tacrine analogues with enhanced therapeutic potential.

References

- 1. Synthesis of 9-Aminoacridine Derivatives as Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationship Studies of 9-Alkylamino-1,2,3,4-tetrahydroacridines against Leishmania (Leishmania) infantum Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02221E [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. SAR of 9-amino-1,2,3,4-tetrahydroacridine-based acetylcholinesterase inhibitors: synthesis, enzyme inhibitory activity, QSAR, and structure-based CoMFA of tacrine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 9-Chloro-1,2,3,4-tetrahydroacridine: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Chloro-1,2,3,4-tetrahydroacridine (THA-Cl) is a heterocyclic compound that has played a pivotal role in the development of pharmacologically active agents. While not a therapeutic agent in itself, its significance lies in its function as a key synthetic intermediate for a diverse range of bioactive molecules. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of THA-Cl, with a focus on its chemical properties and the experimental protocols for its preparation. The document will also briefly touch upon the biological activities of its prominent derivatives, underscoring the importance of this chemical scaffold in drug discovery.

Introduction and Historical Context

The history of this compound is intrinsically linked to the broader exploration of acridine chemistry, which gained significant momentum in the early 20th century. The acridine tricyclic system was identified as a "privileged scaffold" due to the wide array of biological activities exhibited by its derivatives.[1] The pioneering work of scientists like Adrien Albert was instrumental in establishing the structure-activity relationships of acridine compounds, particularly as antibacterial and antimalarial agents during World War II.[2][3]

The synthesis of the partially hydrogenated tetrahydroacridine core was an important step in modulating the biological and physicochemical properties of the planar acridine ring. The introduction of a chlorine atom at the 9-position creates a reactive site, making this compound a versatile precursor for the synthesis of a multitude of 9-substituted tetrahydroacridine derivatives.

While the exact first synthesis of this compound is not definitively documented in readily available literature, its development can be traced back to the broader efforts in the synthesis of acridine derivatives for pharmaceutical applications. It is identified by the National Cancer Institute (NCI) with the number NSC 1235, indicating its inclusion in their screening programs.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂ClN | [4] |

| Molecular Weight | 217.69 g/mol | [4] |

| CAS Number | 5396-30-5 | [4] |

| Appearance | White to light yellow powder/crystal | |

| Melting Point | 68-70 °C | |

| Boiling Point | 220 °C at 20 Torr | |

| SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl | [4] |

| InChIKey | IYPJWKLHPNECFJ-UHFFFAOYSA-N | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the condensation of an anthranilic acid derivative with cyclohexanone to form a tetrahydroacridone, followed by chlorination. A common and effective method utilizes phosphorus oxychloride (POCl₃) for both the cyclization and chlorination steps.

Experimental Protocol: Synthesis from N-phenylanthranilic Acid and Cyclohexanone

This protocol is adapted from established methods for the synthesis of 9-chloroacridines.

Materials:

-

N-phenylanthranilic acid

-

Cyclohexanone

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Concentrated ammonia solution

-

Chloroform

-

Calcium chloride

-

Ice

Procedure:

-

Reaction Setup: In a 500-mL round-bottomed flask equipped with a reflux condenser, combine 50 g (0.23 mol) of N-phenylanthranilic acid and 160 mL (1.76 mol) of phosphorus oxychloride.

-

Initial Reaction: Slowly heat the mixture on a water bath to 85–90 °C. A vigorous reaction will commence. If the reaction becomes too violent, temporarily immerse the flask in a cold water bath.

-

Reflux: After the initial vigorous reaction subsides (approximately 5–10 minutes), transfer the flask to an oil bath and heat the mixture to 135–140 °C for 2 hours.

-

Removal of Excess POCl₃: After the reflux period, remove the excess phosphorus oxychloride by distillation under reduced pressure (approximately 50 mm Hg) while maintaining the oil bath temperature at 140–150 °C.

-

Work-up: After cooling, cautiously pour the residue into a well-stirred mixture of 200 mL of concentrated ammonia solution, 500 g of ice, and 200 mL of chloroform.

-

Extraction: Continue stirring until all the solid material has dissolved (approximately 30 minutes). Transfer the mixture to a separatory funnel and separate the chloroform layer. Extract the aqueous layer with an additional 40 mL of chloroform.

-

Drying and Isolation: Combine the chloroform extracts and dry over 10 g of anhydrous calcium chloride. Filter the solution and remove the chloroform by distillation. The resulting crude this compound can be further purified by recrystallization.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Biological Significance and Derivatives

While there is a lack of specific data on the biological activity of this compound itself, its importance is underscored by the potent and diverse pharmacological activities of its derivatives. The chlorine atom at the 9-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce a wide variety of functional groups.

The most notable derivative is 9-amino-1,2,3,4-tetrahydroacridine, commonly known as Tacrine. Tacrine was one of the first drugs approved for the treatment of mild to moderate dementia of the Alzheimer's type. Its primary mechanism of action is the inhibition of the enzyme acetylcholinesterase (AChE), which leads to an increase in the levels of the neurotransmitter acetylcholine in the brain.

Role as a Precursor to Cholinesterase Inhibitors

The conversion of this compound to 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) is a critical step in the synthesis of this important therapeutic agent.

References

9-Chloro-1,2,3,4-tetrahydroacridine: A Core Scaffold for Neurological Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 9-Chloro-1,2,3,4-tetrahydroacridine (THA-Cl) is a heterocyclic aromatic compound that serves as a crucial synthetic intermediate in medicinal chemistry. It is the direct precursor to Tacrine (9-amino-1,2,3,4-tetrahydroacridine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1][2][3] While Tacrine itself has seen limited use due to hepatotoxicity, the tetrahydroacridine scaffold remains a subject of intense research.[4] This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, offering valuable data and protocols for professionals engaged in the research and development of novel therapeutics.

Physical and Chemical Properties

This compound is a solid crystalline substance at room temperature.[5] Its core structure consists of a fused four-ring system. The key physicochemical properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | References |

| Appearance | White to light yellow powder/crystal | [5][6] |

| Melting Point | 68-70 °C | [7] |

| Boiling Point | 220 °C at 20 Torr | [7] |

| Purity | Typically >95-98% (GC) | [5][6] |

| Storage | Inert atmosphere, 2-8°C |

Table 2: Chemical Identifiers and Molecular Data

| Identifier | Value | References |

| CAS Number | 5396-30-5 | [5][7] |

| Molecular Formula | C₁₃H₁₂ClN | [5][7][8] |

| Molecular Weight | 217.69 g/mol | [8] |

| IUPAC Name | This compound | [8] |

| Canonical SMILES | C1CCC2=NC3=CC=CC=C3C(=C2C1)Cl | [7] |

| InChI Key | IYPJWKLHPNECFJ-UHFFFAOYSA-N | [5][7] |

| InChI | InChI=1S/C13H12ClN/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2 | [5][7] |

Spectroscopic Data

Structural elucidation and confirmation of this compound are typically performed using a combination of spectroscopic techniques.

Table 3: Summary of Spectroscopic Data

| Technique | Description | References |

| ¹H NMR | Spectra available for the compound. | [8] |

| ¹³C NMR | Spectra available, with solvent typically being Chloroform-d. | [9] |

| Mass Spectrometry (MS) | GC-MS data confirms the molecular weight of 217.70 g/mol . | [8][9] |

| Infrared (IR) Spectroscopy | FTIR spectra are available, typically run as a KBr wafer. | [8] |

| UV-Vis Spectroscopy | UV-Vis spectra are available for analysis. | [8] |

Experimental Protocols

The synthesis of this compound is a well-established process, often serving as a key step in the generation of diverse tacrine-based compound libraries.

Synthesis via Cyclocondensation

A common and effective method involves the cyclocondensation of an anthranilic acid derivative with cyclohexanone, followed by chlorination.[10]

Protocol: Synthesis from 2-Aminobenzoic Acid and Cyclohexanone [10]

-

Reaction Setup: Dissolve 2-aminobenzoic acid in a suitable solvent.

-

Cyclocondensation: Add cyclohexanone to the solution.

-

Chlorination: Introduce phosphorus oxychloride (POCl₃) to the reaction mixture.

-

Heating: Heat the mixture under reflux for a specified period (typically several hours) to drive the reaction to completion.

-

Work-up: After cooling, the reaction mixture is carefully quenched, often with an ice-water mixture and neutralized with a base (e.g., ammonia solution or NaOH solution).[10][11]

-

Extraction: The aqueous layer is extracted with an organic solvent, such as chloroform or dichloromethane.[11]

-

Purification: The combined organic extracts are dried (e.g., over calcium chloride or sodium sulfate), filtered, and the solvent is removed under reduced pressure.[11] The crude product is then purified, typically by flash column chromatography or recrystallization, to yield pure this compound.[12]

Biological Relevance and Mechanism of Action

The primary significance of this compound lies in its role as a direct precursor to a class of potent cholinesterase inhibitors.[4][10] The chlorine atom at the 9-position is an excellent leaving group, readily undergoing nucleophilic substitution with various amines to generate a diverse range of 9-amino-1,2,3,4-tetrahydroacridine derivatives (tacrine analogs).[10][13]

Inhibition of Cholinesterases

Derivatives of this scaffold are known to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[14][15] In the context of Alzheimer's disease, the inhibition of AChE in the synaptic cleft prevents the breakdown of the neurotransmitter acetylcholine (ACh).[2] This leads to an increase in the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's patients.[1][3]

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Table 4: GHS Hazard Information

| Pictogram | Hazard Class | Hazard Statement |

|

| Acute toxicity, oral (Category 3) | H301: Toxic if swallowed |

|

| Serious eye damage/eye irritation (Category 2) | H319: Causes serious eye irritation |

Data sourced from ECHA C&L Inventory.[8]

Precautionary Statements: P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a cornerstone molecule in the development of therapeutics for neurodegenerative diseases. Its well-defined physical and chemical properties, established synthetic routes, and clear role as a pharmacophore precursor make it an invaluable tool for medicinal chemists. The data and protocols presented in this guide are intended to support ongoing research efforts to develop next-generation cholinesterase inhibitors and other novel agents based on the versatile tetrahydroacridine scaffold, aiming for improved efficacy and safety profiles.

References

- 1. Some Actions of 9-Amino-1,2,3,4-Tetrahydroacridine (THA) on Cholinergic Transmission and Membrane Currents in Rat Sympathetic Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 1,2,3,4-tetrahydroacridine based 1,2,3-triazole derivatives and their biological evaluation as dual cholinesterase and α-glucosidase inhi ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02221E [pubs.rsc.org]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 5396-30-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound | C13H12ClN | CID 21495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dev.spectrabase.com [dev.spectrabase.com]

- 10. Design, synthesis and biological evaluation of tacrine-1,2,3-triazole derivatives as potent cholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis and functional survey of new Tacrine analogs modified with nitroxides or their precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. 9-Substituted acridine derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors possessing antioxidant activity for Alzheimer's disease treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological activity of derivatives of tetrahydroacridine as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 9-chloro-1,2,3,4-tetrahydroacridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted therapeutic potential of 9-chloro-1,2,3,4-tetrahydroacridine, a synthetic heterocyclic compound that has garnered significant interest in the field of neurodegenerative disease research, particularly for its relevance to Alzheimer's disease. This document provides a comprehensive overview of its primary molecular targets, summarizing key quantitative data, detailing experimental protocols for its evaluation, and visualizing its mechanisms of action through signaling pathway and workflow diagrams.

Core Therapeutic Targets and Mechanisms of Action

This compound, a derivative of tacrine (9-amino-1,2,3,4-tetrahydroacridine), exhibits a multi-target profile, addressing several key pathological features of Alzheimer's disease. Its therapeutic potential stems from its ability to modulate cholinergic neurotransmission, glutamatergic signaling, and the pathological aggregation of amyloid-beta and tau proteins.

Cholinesterase Inhibition

One of the primary and most well-established mechanisms of action for this class of compounds is the inhibition of cholinesterases, particularly acetylcholinesterase (AChE).[1][2] By inhibiting AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, this compound effectively increases the levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic function is a key therapeutic strategy for mitigating the cognitive decline observed in Alzheimer's disease.[3][4]

NMDA Receptor Antagonism

Emerging evidence suggests that 9-aminoacridine derivatives also act as N-methyl-D-aspartate (NMDA) receptor antagonists.[5][6] Overactivation of NMDA receptors by the excitatory neurotransmitter glutamate leads to excessive calcium influx into neurons, a phenomenon known as excitotoxicity, which contributes to neuronal damage and death in neurodegenerative conditions.[6] By blocking the NMDA receptor channel, these compounds can protect neurons from excitotoxic damage.[5]

Inhibition of Amyloid-Beta Aggregation

The formation of extracellular plaques composed of aggregated amyloid-beta (Aβ) peptides is a pathological hallmark of Alzheimer's disease.[7][8] Several studies have indicated that tacrine and its derivatives can interfere with the aggregation of Aβ peptides, thereby potentially reducing the formation of these neurotoxic plaques.[3][9] This anti-aggregation activity presents a promising disease-modifying strategy.

Modulation of Tau Protein Phosphorylation

Intracellular neurofibrillary tangles, composed of hyperphosphorylated tau protein, are another key pathological feature of Alzheimer's disease.[10] While direct evidence for this compound is still emerging, related compounds have been investigated for their potential to modulate tau phosphorylation, a critical step in the formation of these tangles.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies, providing a comparative overview of the inhibitory activities of this compound and its parent compound, tacrine.

| Table 1: Cholinesterase Inhibition | |

| Compound | IC₅₀ (AChE) |

| 9-amino-1,2,3,4-tetrahydroacridine (Tacrine) | Varies by study, typically in the low nanomolar range. |

| Note: Specific IC₅₀ values for this compound were not consistently available in the reviewed literature and would require targeted experimental determination. |

| Table 2: Inhibition of Amyloid-Beta Aggregation | |

| Compound | Assay |

| Various Aβ Aggregation Inhibitors | Thioflavin T (ThT) Assay |

| Note: Quantitative data for direct inhibition of Aβ aggregation by this compound requires further investigation. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[11]

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[11]

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Phosphate buffer (pH 7.4).

-

Substrate Solution: Acetylthiocholine iodide in assay buffer.

-

DTNB Solution: DTNB in assay buffer.

-

Enzyme Solution: Purified human recombinant AChE or human erythrocyte-derived AChE in assay buffer.[12][13]

-

Test Compound Solution: this compound dissolved in a suitable solvent (e.g., DMSO) and diluted in assay buffer.

-

-

Assay Procedure (96-well plate format):

-

Add assay buffer, DTNB solution, and the test compound solution to the wells of a microplate.

-

Initiate the reaction by adding the AChE solution.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Add the substrate solution (acetylthiocholine iodide) to start the colorimetric reaction.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percent inhibition relative to a control without the inhibitor.

-

Calculate the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.[4]

-

NMDA Receptor Binding Assay

This assay determines the ability of a compound to bind to the NMDA receptor.

Principle: A radiolabeled ligand with known affinity for the NMDA receptor (e.g., [³H]MK-801) is used. The test compound's ability to displace the radioligand from the receptor is measured, indicating its binding affinity.[14]

Protocol:

-

Membrane Preparation:

-

Homogenize rat forebrain tissue in a suitable buffer (e.g., HEPES buffer).[14]

-

Centrifuge the homogenate to pellet the membranes containing the NMDA receptors.

-

Wash the membrane pellet multiple times to remove endogenous ligands.

-

-

Binding Assay:

-

Incubate the prepared membranes with the radiolabeled ligand ([³H]MK-801) and varying concentrations of the test compound (this compound).[14]

-

Include co-agonists such as glutamate and glycine in the incubation mixture.[14]

-

Define non-specific binding using a high concentration of an unlabeled NMDA receptor antagonist (e.g., unlabeled MK-801).[14]

-

After incubation, separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.[14]

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value of the test compound.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[14]

-

Thioflavin T (ThT) Assay for Amyloid-Beta Aggregation

This fluorescence-based assay is widely used to monitor the formation of amyloid fibrils in vitro.[15][16][17]

Principle: Thioflavin T (ThT) is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet-rich structures of amyloid fibrils.[17][18]

Protocol:

-

Aβ Peptide Preparation:

-

Prepare a stock solution of synthetic Aβ peptide (e.g., Aβ₁₋₄₂) in a suitable solvent (e.g., hexafluoroisopropanol or DMSO) to ensure it is in a monomeric state.[3]

-

Dilute the Aβ stock solution into an appropriate aggregation buffer (e.g., phosphate buffer, pH 7.4) to the desired final concentration.

-

-

Aggregation Assay (96-well plate format):

-

In a black, clear-bottom 96-well plate, mix the Aβ peptide solution with varying concentrations of the test compound (this compound).

-

Add ThT to each well to a final concentration of approximately 10-25 µM.[18][19]

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking to promote aggregation.

-

Monitor the fluorescence intensity over time using a fluorescence plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[19]

-

-

Data Analysis:

-

Plot the fluorescence intensity against time to generate aggregation kinetics curves.

-

Determine the lag time, elongation rate, and maximum fluorescence intensity for each condition.

-

Calculate the percent inhibition of aggregation at a specific time point for each concentration of the test compound.

-

Determine the IC₅₀ value for the inhibition of Aβ aggregation.[9][20]

-

Western Blot Analysis for Phosphorylated Tau

This technique is used to detect and quantify the levels of phosphorylated tau protein in cell lysates or tissue homogenates.[21][22]

Principle: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then specific proteins are detected using antibodies.

Protocol:

-

Sample Preparation:

-

Lyse neuronal cells or homogenize brain tissue in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[22]

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.[23]

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunodetection:

-

Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated tau (e.g., anti-phospho-tau at a specific serine or threonine residue).[21]

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection and Analysis:

-

Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Perform densitometric analysis of the bands to quantify the levels of phosphorylated tau.[23]

-

Normalize the phosphorylated tau signal to the signal of total tau or a loading control protein (e.g., β-actin or GAPDH) to ensure accurate quantification.[23]

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.[24]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[24]

Protocol:

-

Cell Culture and Treatment:

-

Plate neuronal cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the test compound (this compound) for a specified period (e.g., 24 or 48 hours).

-

-

MTT Incubation:

-

Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.

-

Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals.

-

-

Solubilization and Measurement:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[24]

-

Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the untreated control cells.

-

Determine the concentration of the compound that reduces cell viability by 50% (IC₅₀ or CC₅₀).

-

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols described.

References

- 1. 9-Amino-1,2,3,4-tetrahydroacridine (THA), an alleged drug for the treatment of Alzheimer's disease, inhibits acetylcholinesterase activity and slow outward K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Some Actions of 9-Amino-1,2,3,4-Tetrahydroacridine (THA) on Cholinergic Transmission and Membrane Currents in Rat Sympathetic Ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking [frontiersin.org]

- 5. 9-Aminoacridines act at a site different from that for Mg2+ in blockade of the N-methyl-D-aspartate receptor channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]

- 9. A Novel Inhibitor of Amyloid β (Aβ) Peptide Aggregation: FROM HIGH THROUGHPUT SCREENING TO EFFICACY IN AN ANIMAL MODEL OF ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. bioassaysys.com [bioassaysys.com]

- 12. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification of acetylcholinesterase by 9-amino-1,2,3,4-tetrahydroacridine from human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2.2. NMDA receptor binding studies [bio-protocol.org]

- 15. Thioflavin T spectroscopic assay [assay-protocol.com]

- 16. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. benchchem.com [benchchem.com]

- 19. Thioflavin-T (ThT) Aggregation assay protocol 1000 [protocols.io]

- 20. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Western Blot of Tau Protein from Mouse Brains Extracts: How to Avoid Signal Artifacts | Springer Nature Experiments [experiments.springernature.com]

- 22. researchgate.net [researchgate.net]

- 23. protocols.io [protocols.io]

- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

9-Chloro-1,2,3,4-tetrahydroacridine: A Core Scaffold in Alzheimer's Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction